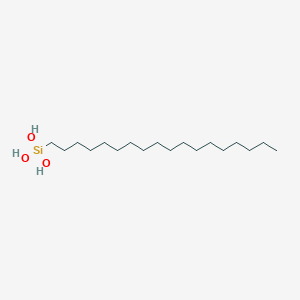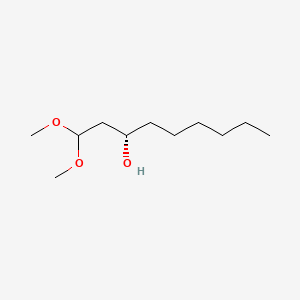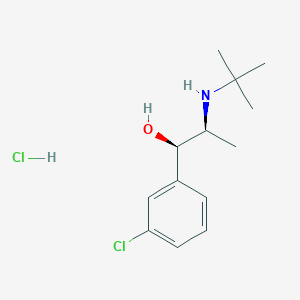
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is a stereoisomer of bupropion, a well-known antidepressant and smoking cessation aid. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomers. The erythro form refers to the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride typically involves the reduction of bupropion. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the selective formation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure the desired stereoisomer is obtained .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound back to bupropion or its metabolites.
Reduction: Further reduction can lead to the formation of other dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can have different pharmacological properties compared to the parent compound .
Aplicaciones Científicas De Investigación
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating depression and aiding smoking cessation.
Mecanismo De Acción
The mechanism of action of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal. The compound interacts with specific molecular targets, including the norepinephrine transporter and dopamine transporter .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-(-)-Ephedrine Hydrochloride: Another chiral compound with sympathomimetic properties.
(2S,3S)-Hydroxybupropion Hydrochloride: A metabolite of bupropion with similar pharmacological effects.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression .
Uniqueness
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and metabolic pathways. Its ability to selectively inhibit norepinephrine and dopamine reuptake distinguishes it from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C13H21Cl2NO |
|---|---|
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1 |
Clave InChI |
YZHVQDVGTAELNB-CSDGMEMJSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
SMILES canónico |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


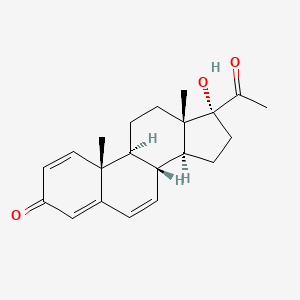


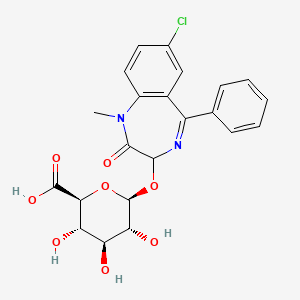
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)


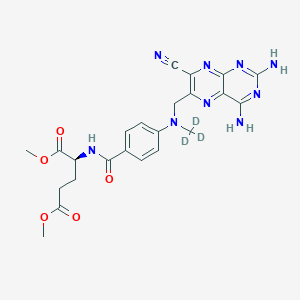


![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
